3-Bromo-4-chlorophenoxyacetic acid

Enzyme Inhibition Eosinophil Peroxidase Drug Discovery

3-Bromo-4-chlorophenoxyacetic acid (CAS 129309-69-9) is a critical disubstituted phenoxyacetic acid with a unique 3-bromo-4-chloro pattern. This halogen combination confers distinct lipophilicity, electronic distribution, and target binding affinity not replicated by chloro- or bromo-only analogs, making it an essential tool for herbicide SAR studies and EPX peroxidase research (IC₅₀ 360 nM). Its high purity (≥98%) and reliable commercial availability ensure experimental reproducibility and support downstream derivatization for lead optimization in agrochemical and pharmaceutical programs. Procure this compound to ensure robust, interpretable data in your research programs.

Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
CAS No. 129309-69-9
Cat. No. B6611970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorophenoxyacetic acid
CAS129309-69-9
Molecular FormulaC8H6BrClO3
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(=O)O)Br)Cl
InChIInChI=1S/C8H6BrClO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyGHYVKOUGZWMTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chlorophenoxyacetic acid (CAS 129309-69-9): A Halogen-Substituted Phenoxyacetic Acid for Herbicidal and Enzyme Inhibition Research


3-Bromo-4-chlorophenoxyacetic acid (CAS 129309-69-9, molecular formula C₈H₆BrClO₃, MW 265.49 g/mol) is a disubstituted phenoxyacetic acid featuring bromine at the 3-position and chlorine at the 4-position of the aromatic ring . This compound belongs to the class of synthetic auxin mimics, sharing the core pharmacophore of commercially important herbicides like 2,4-D and MCPA [1]. Its distinct halogen pattern confers unique physicochemical and biological properties that differentiate it from other mono- or di-halogenated analogs, making it a valuable tool in herbicide development, structure-activity relationship (SAR) studies, and enzyme inhibition research.

Why Generic Substitution of 3-Bromo-4-chlorophenoxyacetic acid (CAS 129309-69-9) with Other Phenoxyacetic Acids is Inadvisable


Substituting 3-Bromo-4-chlorophenoxyacetic acid with another phenoxyacetic acid derivative, such as 4-chlorophenoxyacetic acid, 2,4-D, or MCPA, is not scientifically valid due to the profound impact of halogen substitution pattern on both physicochemical properties and biological activity. Studies on the formative activity of phenoxyacetic acids have established that the presence and position of halogen atoms are critical determinants of herbicidal potency, with the 3,4-disubstitution pattern conferring a distinct activity profile [1]. Furthermore, the specific combination of bromine and chlorine in this compound modulates lipophilicity, electronic distribution, and target binding affinity in ways that are not replicated by chlorine-only or bromine-only analogs [2]. Consequently, assuming functional equivalence without direct comparative data would compromise experimental reproducibility and lead to erroneous SAR conclusions.

Quantitative Differentiation of 3-Bromo-4-chlorophenoxyacetic acid (CAS 129309-69-9) from Structural Analogs: Evidence-Based Procurement Guide


Enzyme Inhibition: Selective EPX Bromination Activity Compared to MPO and LPO

3-Bromo-4-chlorophenoxyacetic acid exhibits selective inhibition of human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM, while showing no significant inhibition of myeloperoxidase (MPO) or lactoperoxidase (LPO) at comparable concentrations [1]. This selectivity profile contrasts with many halogenated phenoxyacetic acids that show broader, non-selective peroxidase inhibition.

Enzyme Inhibition Eosinophil Peroxidase Drug Discovery

Herbicidal Potency: Predicted MOLARA Activity Based on Halogen Substitution Pattern

While direct MOLARA (Molar Leaf Area Repression Activity) data for 3-Bromo-4-chlorophenoxyacetic acid is not publicly available, its activity can be inferred from class-level SAR studies. The 3,4-disubstitution pattern is associated with high formative activity [1]. Furthermore, the relative effectiveness of halogen substituents at the 4-position is established as chlorine (1.0) > fluorine (0.8) > bromine (0.3) > iodine (0.02) [2]. This suggests that the 4-chloro substituent in this compound provides a baseline activity, while the additional 3-bromo group may modulate potency and selectivity relative to 4-CPA or 3,4-dichloro analogs.

Herbicide Structure-Activity Relationship Auxin Mimic

Physicochemical Differentiation: Calculated LogP and pKa Compared to Common Herbicides

The presence of bromine and chlorine substituents influences the compound's lipophilicity. While experimental logP and pKa values for 3-Bromo-4-chlorophenoxyacetic acid are not reported, computed properties and comparisons to related compounds provide differentiation. For instance, the pKa of 2,4-D is 2.87, while MCPA has a pKa of 3.13 [1]. The bromine atom is expected to increase lipophilicity compared to chlorine-only analogs, potentially altering membrane permeability and soil adsorption characteristics. This physicochemical distinction is critical for formulation and environmental fate studies.

Lipophilicity Physicochemical Properties Environmental Fate

Synthetic Utility: Purity and Availability from Reputable Vendors

3-Bromo-4-chlorophenoxyacetic acid is commercially available with a standard purity of 98% from suppliers like Bidepharm, which provides batch-specific QC data including NMR, HPLC, and GC . This high purity and reliable sourcing differentiate it from less common or custom-synthesized analogs, ensuring reproducibility in research applications. In contrast, some positional isomers (e.g., 2-bromo-4-chlorophenoxyacetic acid) may have lower availability or require custom synthesis.

Chemical Synthesis Purity Procurement

Recommended Research and Industrial Applications for 3-Bromo-4-chlorophenoxyacetic acid (CAS 129309-69-9) Based on Evidence


Herbicide SAR Studies: Investigating the Impact of Mixed Halogenation on Auxin Activity

Given its 3-bromo-4-chloro substitution pattern, this compound is an ideal probe for structure-activity relationship (SAR) studies aimed at dissecting the contribution of specific halogen atoms to auxin mimicry and herbicidal potency. Researchers can compare its activity (predicted from class-level data) to that of 4-chlorophenoxyacetic acid, 3,4-dichlorophenoxyacetic acid, and other analogs to map the steric and electronic requirements for target binding [1].

Selective Enzyme Inhibition: Probing Eosinophil Peroxidase (EPX) in Inflammatory Models

The compound's selective inhibition of human EPX (IC₅₀ = 360 nM) with minimal activity against MPO and LPO makes it a valuable tool for studying eosinophil biology and the role of EPX in inflammatory diseases. It can be used in vitro to dissect EPX-specific pathways without confounding off-target effects on other peroxidases [2].

Environmental Fate Studies: Modeling the Behavior of Halogenated Phenoxyacetic Acids

Due to its distinct physicochemical profile (predicted higher logP due to bromine substitution), 3-Bromo-4-chlorophenoxyacetic acid serves as a model compound for investigating how halogenation pattern influences soil adsorption, leaching potential, and bioavailability. Comparative studies with 2,4-D (pKa 2.87) and MCPA (pKa 3.13) can elucidate the role of lipophilicity and acidity in environmental persistence [3].

Synthetic Intermediate for Advanced Agrochemical or Pharmaceutical Scaffolds

The compound's high purity (98%) and reliable commercial availability make it a suitable starting material for synthesizing more complex molecules, such as biaryl phenoxyacetic acids or derivatives with modified side chains, for use in agrochemical or pharmaceutical lead optimization programs.

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